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molecular formula C19H21N5O B8509495 Benzamide,4-[4-(imidazo[1,2-a]pyridin-2-ylmethyl)-1-piperazinyl]-

Benzamide,4-[4-(imidazo[1,2-a]pyridin-2-ylmethyl)-1-piperazinyl]-

Cat. No. B8509495
M. Wt: 335.4 g/mol
InChI Key: ZBKQFFYXFNHEOG-UHFFFAOYSA-N
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Patent
US05912246

Procedure details

Following the general procedure of Example 2, Step 3, and making noncritical variations, 2-(chloromethyl)imidazo[1,2-a]pyridine (Example 2, Step 1; 0.245 g), 4-(piperazin-1-yl)benzamide (0.302 g), diisopropylethylamine (Aldrich; 0.256 mL), and ethylene glycol (2 mL) gives 0.313 g of the title compound after chromatography (silica gel, methanol/dichloromethane, 8/92, as eluent) and crystallization from methanol/dichloromethane; mp 249-250° C.; IR (mineral oil) 1608, 1398, 1253, 1739, 3133, 756 cm-1. 1H NMR (CDCl3) δ2.74, 3.36, 3.78, 5.7, 6.78, 6.88, 7.16, 7.55, 7.58, 7.71, 8.09.
Quantity
0.245 g
Type
reactant
Reaction Step One
Quantity
0.302 g
Type
reactant
Reaction Step Two
Quantity
0.256 mL
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]1[N:4]=[C:5]2[CH:10]=[CH:9][CH:8]=[CH:7][N:6]2[CH:11]=1.[N:12]1([C:18]2[CH:26]=[CH:25][C:21]([C:22]([NH2:24])=[O:23])=[CH:20][CH:19]=2)[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]1.C(N(C(C)C)CC)(C)C>C(O)CO>[N:4]1[C:3]([CH2:2][N:15]2[CH2:14][CH2:13][N:12]([C:18]3[CH:19]=[CH:20][C:21]([C:22]([NH2:24])=[O:23])=[CH:25][CH:26]=3)[CH2:17][CH2:16]2)=[CH:11][N:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=12

Inputs

Step One
Name
Quantity
0.245 g
Type
reactant
Smiles
ClCC=1N=C2N(C=CC=C2)C1
Step Two
Name
Quantity
0.302 g
Type
reactant
Smiles
N1(CCNCC1)C1=CC=C(C(=O)N)C=C1
Step Three
Name
Quantity
0.256 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Step Four
Name
Quantity
2 mL
Type
solvent
Smiles
C(CO)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N=1C(=CN2C1C=CC=C2)CN2CCN(CC2)C2=CC=C(C(=O)N)C=C2
Measurements
Type Value Analysis
AMOUNT: MASS 0.313 g
YIELD: CALCULATEDPERCENTYIELD 63.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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